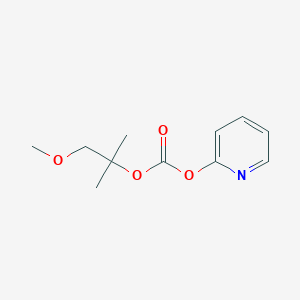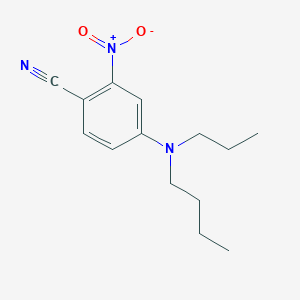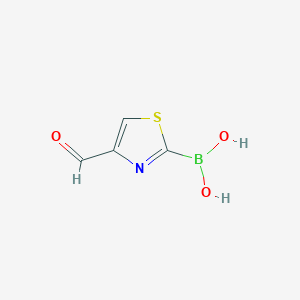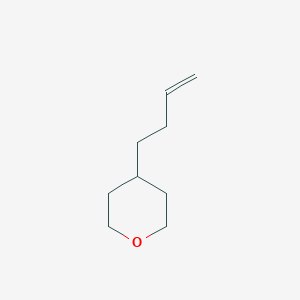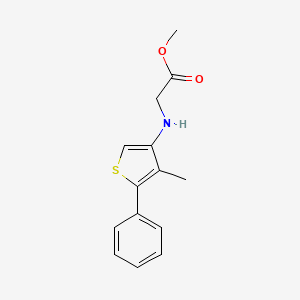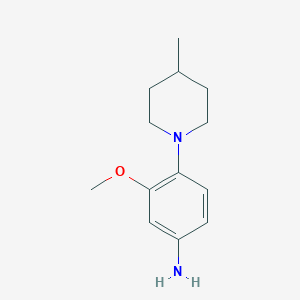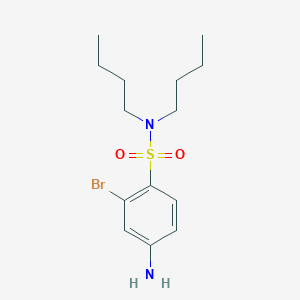
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom and an amino group attached to a benzene ring, along with two butyl groups attached to the sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution, where an amine (NH3) reacts with the brominated benzene derivative.
Sulfonamide Formation: The final step involves the reaction of the aminobromobenzene with dibutylamine and a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH) or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (NaOR) are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-2-bromobenzenesulfonamide: Lacks the dibutyl groups, making it less lipophilic.
N,N-dibutylbenzenesulfonamide: Lacks the amino and bromine groups, affecting its reactivity and biological activity.
4-amino-2-chloro-N,N-dibutylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and potency.
Uniqueness
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is unique due to the presence of both the bromine atom and the dibutyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H23BrN2O2S |
|---|---|
Peso molecular |
363.32 g/mol |
Nombre IUPAC |
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C14H23BrN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
Clave InChI |
MOAAZHXFKWQGQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


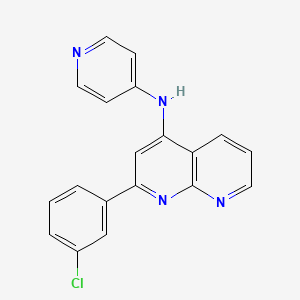

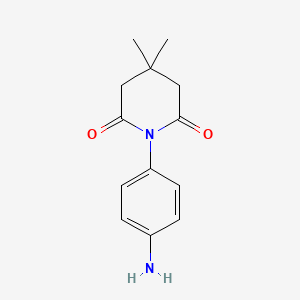
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
